molecular formula C7H11BrN2 B1467590 4-(bromomethyl)-3-isopropyl-1H-pyrazole CAS No. 2092310-32-0

4-(bromomethyl)-3-isopropyl-1H-pyrazole

Cat. No. B1467590
CAS RN: 2092310-32-0
M. Wt: 203.08 g/mol
InChI Key: DPFDMXZDTSCJSP-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Bromomethyl groups (-CH2Br) are alkylating agents that can introduce a methyl group into a compound via a substitution reaction . Isopropyl groups are common in organic chemistry, often represented as (CH3)2CH-.


Molecular Structure Analysis

The molecular structure of “4-(bromomethyl)-3-isopropyl-1H-pyrazole” would be characterized by the presence of a pyrazole ring, a bromomethyl group, and an isopropyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

Bromomethyl compounds are reactive due to the presence of the bromine atom, which can be displaced in reactions . Pyrazoles can undergo various reactions, including substitutions, additions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromomethyl and isopropyl groups .

Scientific Research Applications

Catalytic Activity in Cross-Coupling Reactions

4-(Bromomethyl)-3-isopropyl-1H-pyrazole derivatives have been utilized as ligands to stabilize metal complexes employed as pre-catalysts in Suzuki–Miyaura cross-coupling reactions. The addition of various substituents to the pyrazole ring allows for the fine-tuning of the electrophilic and steric properties of these metal complexes, enhancing their catalytic activity. For instance, certain pre-catalysts demonstrated a high conversion rate for the transformation of bromobenzene and phenylboronic acid into biphenyl, highlighting their effectiveness in cross-coupling reactions (Ocansey, Darkwa, & Makhubela, 2018).

Role in Organic Synthesis

The compound has found applications in the synthesis of heterocycles, which possess significant biological properties. For instance, the synthesis of certain heterocycles like 4H-Pyran-4-ones, known for their applications as fungicides and in treating hypersensitivity conditions, involves the use of this compound derivatives as intermediates. This highlights the compound's utility in the synthesis of biologically active molecules, albeit indirectly (Shahrisa, Tabrizi, & Ahsani, 2000).

In Medicinal Chemistry

Pyrazole derivatives, including those derived from this compound, have been synthesized and evaluated for their biological activities. For example, novel pyrazole carbaldehyde derivatives were synthesized and tested for their antioxidant, anti-breast cancer, and anti-inflammatory properties. The synthesis process involved the use of this compound derivatives, demonstrating their significance in the development of potential therapeutic agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Synthesis of Antibacterial and Antifungal Agents

Research has also focused on synthesizing and evaluating the antibacterial and antifungal activities of certain pyrazole derivatives. These studies have found that compounds synthesized using this compound derivatives exhibit significant activity against a variety of bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, bromomethyl compounds can act as alkylating agents .

Safety and Hazards

Bromomethyl compounds can be hazardous. They are often toxic and can cause burns and eye damage. They may also be harmful if inhaled or swallowed . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The future directions for research on “4-(bromomethyl)-3-isopropyl-1H-pyrazole” would depend on its properties and potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

4-(bromomethyl)-5-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFDMXZDTSCJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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